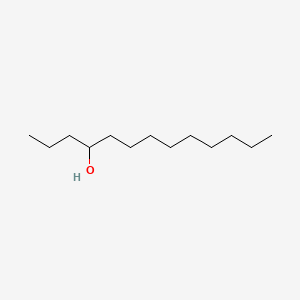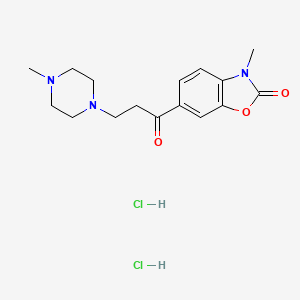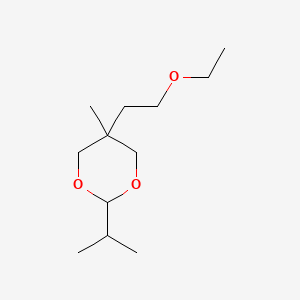
cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This specific compound is notable for its unique structure, which includes ethoxyethyl, methyl, and propan-2-yl groups attached to the dioxane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxyethanol with a suitable dioxane precursor in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for achieving high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers.
Substitution: The ethoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with similar structural features but lacking the ethoxyethyl and methyl groups.
2-Methyl-1,3-dioxane: Another dioxane derivative with a methyl group but different substituents compared to 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane.
Uniqueness
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane is unique due to its specific combination of ethoxyethyl, methyl, and propan-2-yl groups attached to the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
22644-80-0 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C12H24O3/c1-5-13-7-6-12(4)8-14-11(10(2)3)15-9-12/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
UUBPWYVITMKKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC1(COC(OC1)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


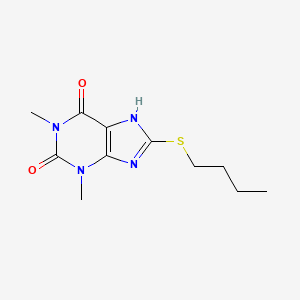
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
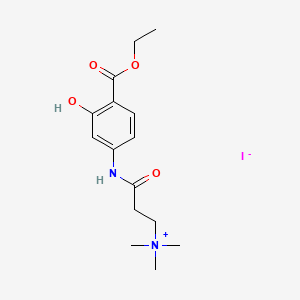
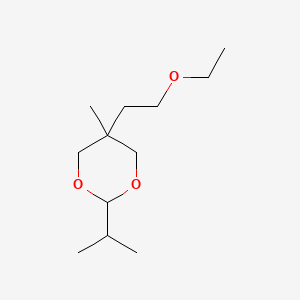
![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
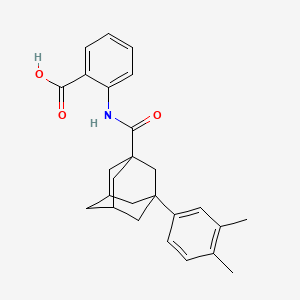
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)
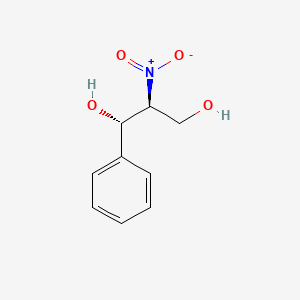
![2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-](/img/structure/B13754568.png)
